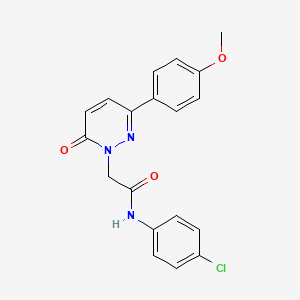

N-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-acetamide hybrid characterized by a 4-chlorophenyl group attached to the acetamide nitrogen and a 4-methoxyphenyl-substituted pyridazinone core. Pyridazinone derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O3/c1-26-16-8-2-13(3-9-16)17-10-11-19(25)23(22-17)12-18(24)21-15-6-4-14(20)5-7-15/h2-11H,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAIDHXHWKTTBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-methoxyphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyridazinone ring, followed by acetylation to introduce the acetamide group. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques like recrystallization and chromatography ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial studies, it may disrupt bacterial cell wall synthesis or interfere with protein function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Key Features

The target compound shares a pyridazinone-acetamide scaffold with multiple analogues (Table 1). Key differences lie in substituents on the pyridazinone ring and the acetamide moiety, which influence physicochemical and pharmacological properties.

Table 1: Structural and Spectral Comparison

Pharmacological Implications

- Antipyrine/Pyridazinone Hybrids (): Compounds like 6e–6h incorporate piperazine or halogenated phenyl groups, showing enhanced anti-inflammatory activity due to improved solubility and receptor interaction .

- Thioderivatives () : Methylthio and halogens (Br, I) in 8a–8c may enhance formyl peptide receptor targeting, suggesting the target compound’s chloro and methoxy groups could similarly modulate activity .

- Benzothiazole Analogues () : Trifluoromethyl and methoxy substituents in benzothiazole acetamides highlight the importance of electron-withdrawing/donating groups for bioactivity, paralleling the target compound’s design .

Patent and Commercial Relevance

and underscore the pharmaceutical industry’s focus on pyridazinone and acetamide derivatives for patentable drug candidates. The target compound’s chloro and methoxy groups align with trends in optimizing pharmacokinetics and intellectual property claims .

Biological Activity

N-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyridazinone core with distinct chlorophenyl and methoxyphenyl substituents. The molecular formula is , and it has a molecular weight of approximately 411.9 g/mol. The presence of halogen and methoxy groups suggests enhanced reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H22ClN3O3 |

| Molecular Weight | 411.9 g/mol |

| Functional Groups | Chlorophenyl, Methoxy, Pyridazine |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyridazinone core through condensation reactions followed by acylation steps. Optimization of reaction conditions is critical to maximize yield and minimize by-products.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties , particularly against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein functions essential for bacterial survival.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent . For instance, derivatives of similar structures have shown significant inhibitory effects on human non-small cell lung cancer (A549) cells, with IC50 values indicating potent activity:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 6l | 0.46 ± 0.02 | Induces apoptosis via mitochondrial pathways |

| 6k | 3.14 ± 0.29 | Caspase-3 activation |

The mechanism of action in cancer cells often involves the induction of apoptosis through pathways that activate caspase enzymes, which are crucial for programmed cell death.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity. This could involve:

- Enzyme Inhibition : Binding to active sites of enzymes, preventing substrate interaction.

- Receptor Modulation : Altering receptor activity that influences cellular signaling pathways.

Case Studies

- Anticancer Efficacy : A study evaluating various derivatives showed that compounds with structural similarities to this compound demonstrated significant cytotoxicity against A549 cells, suggesting a promising avenue for further development in cancer therapeutics .

- Antimicrobial Screening : Compounds structurally related to this acetamide were tested against bacterial strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong antibacterial activity . This highlights the potential for developing new antimicrobial agents based on this scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.